N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
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Overview
Description
N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the triazole ring and another phenyl group attached to the benzamide moiety
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
The compound’s mode of action is believed to be through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The triazole moiety in the compound is known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound exhibits neuroprotective and anti-inflammatory properties .
Pharmacokinetics
Similar triazole compounds are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics .
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is known that various internal and external factors can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Formation of Azide Intermediate: The starting material, 4-aminobenzamide, is reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield the azide derivative.
Cycloaddition Reaction: The azide derivative is then reacted with phenylacetylene in the presence of a copper(I) catalyst, such as copper(I) bromide, to form the 1,2,3-triazole ring.
N-Phenylation: The resulting triazole compound is then subjected to N-phenylation using phenylboronic acid and a palladium catalyst to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the azide-alkyne cycloaddition and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole or benzamide derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its antimicrobial and antiviral properties.
Materials Science: The triazole moiety imparts unique electronic and photophysical properties, making the compound useful in the development of organic semiconductors and light-emitting materials.
Biology: The compound has been used as a probe in biochemical studies to investigate protein-ligand interactions and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms. They have been studied for their antifungal and anticancer properties.
Benzamide Derivatives: Compounds with a benzamide moiety have been investigated for their analgesic and anti-inflammatory activities.
Phenyltriazole Derivatives: These compounds are similar in structure but may have different substituents on the phenyl rings, leading to variations in their biological activity.
Uniqueness
N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is unique due to the specific arrangement of the phenyl and triazole groups, which imparts distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets and materials applications that may not be achievable with other similar compounds.
Properties
IUPAC Name |
N-phenyl-4-(5-phenyltriazol-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21(23-18-9-5-2-6-10-18)17-11-13-19(14-12-17)25-20(15-22-24-25)16-7-3-1-4-8-16/h1-15H,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNQHUZAMBXQFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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